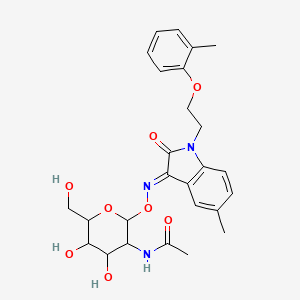![molecular formula C18H24N2O3 B2647814 N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361821-03-4](/img/structure/B2647814.png)
N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP is a piperidine derivative that has been synthesized through a multi-step process, and its mechanism of action is still being investigated.
Wirkmechanismus
The exact mechanism of action of N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is that it has been shown to have a low toxicity profile. However, one limitation is that the mechanism of action of N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of research could be to further investigate the mechanism of action of N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide, which may lead to the development of more effective drugs. Another area of research could be to investigate the potential use of N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide in treating other medical conditions, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies could investigate the safety and efficacy of N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide in human clinical trials.
Synthesemethoden
N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of piperidine with different reagents. The first step involves the reaction of piperidine with 3-chlorobenzaldehyde to form 3-(piperidin-1-yl)benzaldehyde. This intermediate is then reacted with methoxymethyl chloride to form 3-(piperidin-1-yl)-benzyl methoxymethyl ether. The final step involves the reaction of this intermediate with prop-2-enoyl chloride to form N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in treating various medical conditions. It has been shown to have anti-inflammatory properties, and it has been investigated for its potential use in treating cancer, Alzheimer's disease, and Parkinson's disease. N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential use as a pain reliever.
Eigenschaften
IUPAC Name |
N-[[3-(methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-17(21)20-9-7-16(8-10-20)18(22)19-12-14-5-4-6-15(11-14)13-23-2/h3-6,11,16H,1,7-10,12-13H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMICQJHRAPXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B2647731.png)
![(Z)-allyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2647733.png)
![4-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2647734.png)
![N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)amino]ethyl]prop-2-enamide](/img/structure/B2647735.png)
![N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2647738.png)
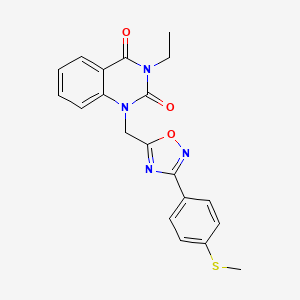
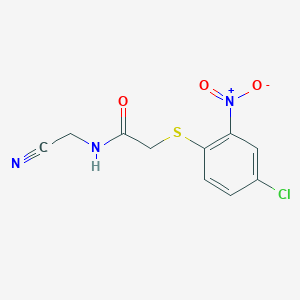

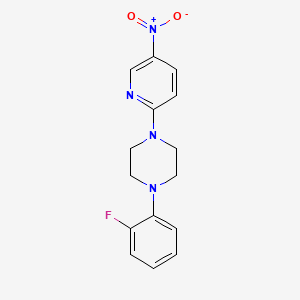
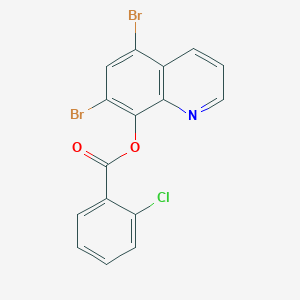
![N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2647751.png)
